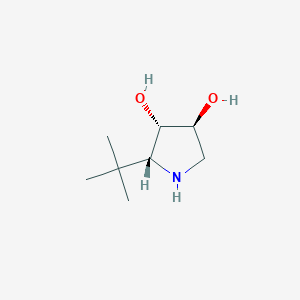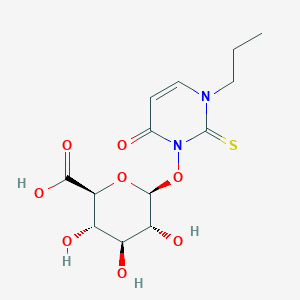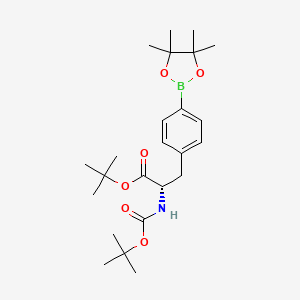
4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H18ClIN2O2S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-iodobenzenesulfonyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and solvents, along with optimized reaction conditions, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
- 4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Uniqueness
4-Iodo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide hydrochloride is unique due to the presence of both the iodo and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H18ClIN2O2S |
|---|---|
Peso molecular |
416.71 g/mol |
Nombre IUPAC |
4-iodo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H17IN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)14-7-10-15-8-1-2-9-15;/h3-6,14H,1-2,7-10H2;1H |
Clave InChI |
FKRDWDYXOGGHKX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





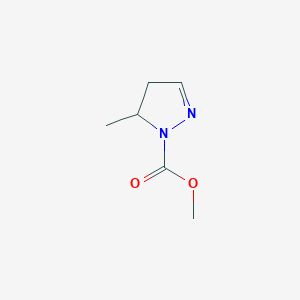
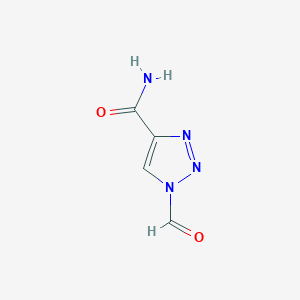



![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)

